ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

Catalog No.
S11571807
CAS No.
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl...

Product Name

ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

IUPAC Name

ethyl 2-(5-methoxy-4-oxo-2-phenylchromen-7-yl)oxypropanoate

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-10-18(24-3)20-16(22)12-17(27-19(20)11-15)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3

InChI Key

SBWFJSUMLJKJJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3

Ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its structure features a chromen-4-one core with specific substituents, notably a methoxy group and a phenyl group, which contribute to its chemical properties and potential biological activities. The compound is characterized by its molecular formula C19H18O5C_{19}H_{18}O_5 and has garnered interest in various fields of research due to its unique structural attributes and potential applications in pharmaceuticals and agrochemicals.

Involving ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate typically include:

  • Formation of the Chromen-4-one Core: This can be achieved through the condensation of a phenolic compound with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
  • Methoxy Group Introduction: The methoxy group may be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
  • Phenyl Substitution: This is often accomplished through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

These reactions highlight the versatility in synthesizing derivatives of chromen-4-one compounds, which can be tailored for specific biological activities.

Ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate exhibits various biological activities, including:

  • Antioxidant Properties: The compound may protect cells from oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects: It potentially inhibits key enzymes involved in inflammatory pathways, contributing to its therapeutic potential.
  • Antitumor Activity: Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways such as MAPK and mTOR, which are crucial for cell growth and survival.

These activities make it a candidate for further investigation in medicinal chemistry and drug development.

The synthesis of ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate can be accomplished through several methods:

  • Condensation Reactions: Utilizing readily available phenolic compounds and carbonyl precursors.
  • Methylation: Introducing the methoxy group through methylation techniques.
  • Friedel-Crafts Acylation: Employing this method to add phenyl groups effectively.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

Ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into drugs targeting inflammatory diseases or cancer.
  • Agrochemicals: Its antioxidant properties could be useful in developing plant protection agents.
  • Research Reagents: The compound may serve as a tool in biological studies exploring oxidative stress and inflammation.

Studies on the interactions of ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate with various biological targets are essential for understanding its mechanism of action. These studies often focus on:

  • Enzyme Inhibition: Assessing how the compound inhibits specific enzymes linked to disease pathways.
  • Cell Signaling Modulation: Investigating its effects on signaling cascades that regulate cell survival and proliferation.
  • Binding Affinity Studies: Evaluating how well the compound interacts with target proteins or receptors.

Such studies are critical for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate, including:

  • Ethyl 2-[4-hydroxyphenyl]-propanoate
    • Structure: Contains a hydroxyphenyl substituent instead of methoxy.
    • Biological Activity: Exhibits antioxidant properties but may lack anti-inflammatory effects.
  • Ethyl 2-[6-chloro-(4H-chromen)-7-yloxy]propanoate
    • Structure: Features a chlorine substituent, altering its reactivity.
    • Biological Activity: Potentially more effective against certain cancer cell lines due to halogenation.
  • Ethyl 2-[7-hydroxy(4H-chromen)-6-yloxy]acetate
    • Structure: Contains a hydroxy group at a different position on the chromene ring.
    • Biological Activity: May have enhanced solubility and bioavailability compared to ethyl 2-[5-methoxy(4H-chromen)-7-yloxy]propanoate.

These comparisons underscore the uniqueness of ethyl 2-[5-methoxy(4H-chromen)-7-yloxy]propanoate in terms of its specific substituents, which influence its biological activity and potential applications in medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

368.12598835 g/mol

Monoisotopic Mass

368.12598835 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types